molecular formula C11H20ClNO2 B2710894 2-Piperidin-4-ylcyclopentane-1-carboxylic acid;hydrochloride CAS No. 2247103-01-9

2-Piperidin-4-ylcyclopentane-1-carboxylic acid;hydrochloride

Cat. No.: B2710894
CAS No.: 2247103-01-9
M. Wt: 233.74
InChI Key: NGGJOBLWXBNXHJ-UHFFFAOYSA-N
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Description

2-Piperidin-4-ylcyclopentane-1-carboxylic acid;hydrochloride is a versatile small molecule scaffold used in various research and industrial applications. It is known for its unique structure, which combines a piperidine ring with a cyclopentane carboxylic acid moiety, making it a valuable compound in synthetic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Piperidin-4-ylcyclopentane-1-carboxylic acid;hydrochloride typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the reduction of pyridine derivatives or by cyclization of appropriate precursors.

    Cyclopentane Carboxylic Acid Formation: The cyclopentane ring is introduced through cyclization reactions involving appropriate diene or alkene precursors.

    Coupling of Piperidine and Cyclopentane Rings: The piperidine and cyclopentane rings are coupled using various coupling agents and catalysts under controlled conditions.

    Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or Continuous Flow Reactors: To control reaction parameters and ensure consistent product quality.

    Purification Techniques: Such as crystallization, distillation, and chromatography to obtain the pure compound.

    Quality Control: Rigorous testing to ensure the compound meets industry standards.

Chemical Reactions Analysis

Types of Reactions

2-Piperidin-4-ylcyclopentane-1-carboxylic acid;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine or cyclopentane derivatives.

Scientific Research Applications

2-Piperidin-4-ylcyclopentane-1-carboxylic acid;hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex molecules and as a reagent in various organic reactions.

    Biology: Employed in the study of enzyme mechanisms and as a ligand in receptor binding studies.

    Medicine: Investigated for its potential therapeutic properties, including its use in drug development for neurological and psychiatric disorders.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and fine chemicals.

Mechanism of Action

The mechanism of action of 2-Piperidin-4-ylcyclopentane-1-carboxylic acid;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 2-Piperidin-4-ylcyclohexane-1-carboxylic acid;hydrochloride
  • 2-Piperidin-4-ylcycloheptane-1-carboxylic acid;hydrochloride
  • 2-Piperidin-4-ylcyclobutane-1-carboxylic acid;hydrochloride

Uniqueness

2-Piperidin-4-ylcyclopentane-1-carboxylic acid;hydrochloride is unique due to its specific ring structure, which provides distinct steric and electronic properties. This uniqueness makes it a valuable scaffold for the development of novel compounds with potential therapeutic applications.

Properties

IUPAC Name

2-piperidin-4-ylcyclopentane-1-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO2.ClH/c13-11(14)10-3-1-2-9(10)8-4-6-12-7-5-8;/h8-10,12H,1-7H2,(H,13,14);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGGJOBLWXBNXHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)C(=O)O)C2CCNCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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